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Compound of Interest

Compound Name: Diethyl meso-2,5-dibromoadipate

CAS No.: 54221-37-3; 869-10-3

Cat. No.: B2901774 Get Quote

Executive Summary
Diethyl meso-2,5-dibromoadipate is a symmetric, bifunctional electrophile characterized by

two secondary bromide sites on an adipate backbone. Its specific meso stereochemistry and

dual-initiation capability make it a critical reagent in:

Precision Polymerization: Acting as a bifunctional initiator for Atom Transfer Radical

Polymerization (ATRP) to synthesize telechelic polymers and ABA triblock copolymers.

Small Molecule Synthesis: Serving as a "linchpin" reagent for double nucleophilic substitution

cyclizations to generate pyrrolidine-2,5-dicarboxylates (pharmaceutical intermediates).

Click Chemistry Precursors: Functioning as the substrate for the synthesis of diethyl 2,5-

diazidoadipate, a cross-linker for alkyne-functionalized materials.
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Property Data Application Relevance

Molecular Formula C₁₀H₁₆Br₂O₄

Symmetric backbone ensures

uniform polymer growth from

both ends.

Molecular Weight 360.04 g/mol
High atom economy for initiator

usage.

Stereochemistry meso (2R, 5S)

Defined stereochemistry

influences the

diastereoselectivity of

cyclization products.

Active Sites 2x Secondary α-Bromo Esters

Ideal bond dissociation energy

for Cu-mediated ATRP

activation.

Solubility Soluble in THF, Toluene, DCM
Compatible with standard

organic polymerization media.

Application A: Bifunctional ATRP Initiator
Primary Use: Synthesis of Telechelic Poly(n-butyl acrylate) (PnBA) and ABA Block Copolymers.

Mechanistic Insight
In ATRP, the C-Br bond is homolytically cleaved by a transition metal catalyst (Cu(I)). Because

dedbAd has two identical initiation sites, polymer chains grow simultaneously from both ends of

the central adipate unit. This results in a polymer with a central ester linkage and active

bromine chain ends, allowing for subsequent chain extension (e.g., adding a second monomer

to form Styrene-b-ButylAcrylate-b-Styrene).

Experimental Protocol: Synthesis of Br-PnBA-Br
Target: Poly(n-butyl acrylate) with

g/mol .

Reagents:
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Monomer: n-Butyl Acrylate (nBA), 10.0 g (passed through basic alumina to remove

inhibitors).

Initiator: Diethyl meso-2,5-dibromoadipate, 360 mg (1.0 mmol).

Catalyst: Cu(I)Br, 143 mg (1.0 mmol).

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine), 173 mg (1.0 mmol).

Solvent: Anisole (optional, can run in bulk) or Toluene.

Step-by-Step Workflow:
Schlenk Preparation: Flame-dry a 25 mL Schlenk flask and equip with a magnetic stir bar.

Charge Reagents: Add the initiator (dedbAd) and CuBr to the flask.

Deoxygenation (Critical): Seal the flask and cycle vacuum/nitrogen (3x) to remove oxygen,

which poisons the radical propagation.

Liquid Addition: In a separate vial, mix the monomer (nBA), Ligand (PMDETA), and solvent

(if using). Degas this solution by bubbling nitrogen for 15 minutes.

Initiation: Transfer the degassed liquid mixture to the Schlenk flask via a cannula or gas-tight

syringe under nitrogen flow. The solution should turn light green/blue (depending on the

complex).

Polymerization: Immerse the flask in an oil bath pre-heated to 70°C. Stir at 400 rpm.

Note: The mixture will darken as the Cu(II) species builds up (the "persistent radical

effect").

Termination: After achieving desired conversion (typically 4-8 hours), expose the reaction to

air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

Purification: Pass the polymer solution through a neutral alumina column to remove the

copper catalyst (solution turns from green to colorless). Precipitate into cold methanol/water

(90:10).
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Logic Diagram: Bifunctional ATRP Mechanism
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Figure 1: The reversible activation/deactivation cycle in ATRP using Diethyl meso-2,5-
dibromoadipate allows for controlled growth from both bromine sites simultaneously.

Application B: Synthesis of Functional Heterocycles
Primary Use: Synthesis of substituted Pyrrolidines via Tandem Cyclization.

Mechanistic Insight
The 2,5-dibromo substitution pattern on the adipate backbone makes this molecule a perfect

electrophile for forming 5-membered rings. Reaction with primary amines triggers a double

nucleophilic substitution (

) cascade, yielding diethyl 1-substituted pyrrolidine-2,5-dicarboxylates. These are high-value
scaffolds for peptidomimetics.

Experimental Protocol: Synthesis of N-Benzylpyrrolidine
Derivative
Target: Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Reagents:
Substrate: Diethyl meso-2,5-dibromoadipate, 1.0 eq.
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Nucleophile: Benzylamine, 1.05 eq. (Slight excess).

Base: Potassium Carbonate (

), 2.5 eq. (To neutralize HBr generated).

Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Workflow:
Dissolution: Dissolve Diethyl meso-2,5-dibromoadipate (1.0 g) in dry Acetonitrile (20 mL).

Base Addition: Add anhydrous

powder.

Amine Addition: Add Benzylamine dropwise at room temperature.

Cyclization: Heat the mixture to reflux (80-82°C) for 6–12 hours.

Monitoring: Use TLC (Hexane:EtOAc 4:1). The starting dibromide spot will disappear,

replaced by a more polar product spot.

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess carbonate).

Isolation: Evaporate the solvent under reduced pressure. The residue can be purified via

flash column chromatography (Silica gel).

Logic Diagram: Cyclization Pathway
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Figure 2: The double displacement pathway converting the linear adipate backbone into a

cyclic pyrrolidine core.

Safety & Handling (E-E-A-T)
Corrosivity: As an

-bromo ester, this compound is corrosive and can cause severe skin burns and eye damage.

Lachrymator: While less volatile than lower molecular weight bromo-esters, it can still act as

a lachrymator (tear gas agent) if heated or aerosolized. Always handle in a fume hood.

Storage: Store at 2-8°C. Moisture sensitive (ester hydrolysis risk).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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